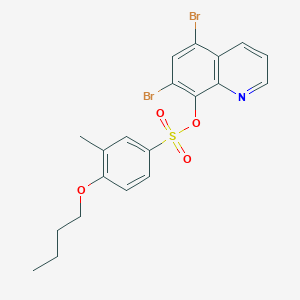

5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate involves chemoselective processes and multi-step reactions. One method described involves the synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, achieving high yields using efficient and conventional methods (Krishna, 2018). Another approach highlights the iodobenzene-catalyzed synthesis of aryl sulfonate esters from aminoquinolines via remote radical C–O cross-coupling, showcasing superior reactivity and good to excellent yields (Shen et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques. One study on a similar sulfonate compound revealed its crystal structure, providing insights into the relative orientations of its molecular components and how these structures are stabilized by weak intermolecular interactions (Akkurt et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate derivatives can lead to various products with potential biological activities. For instance, derivatives synthesized from 5-amino-7-bromoquinolin-8-ol sulfonate have shown potent antimicrobial activities, highlighting the importance of the sulfonate group in these reactions (Krishna, 2018).

Physical Properties Analysis

The physical properties of related sulfonate compounds have been explored, with findings indicating how structural variations can influence these properties. The crystallographic analysis provides a detailed view of the compound's structure, aiding in the understanding of its physical characteristics (Akkurt et al., 2008).

Chemical Properties Analysis

The chemical properties of sulfonate derivatives, including those related to 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate, have been studied to understand their reactivity and potential applications. The synthesis methods and resulting compounds reveal insights into their chemical behavior, such as chemoselectivity and the impact of various substituents on their activities (Krishna, 2018); (Shen et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Corrosion Inhibitors

5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate derivatives have been prepared and evaluated as potential antioxidant and corrosion inhibitors for gasoline lubricating oil. Compounds including 4-(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)phenyl-4-methylbenzene sulfonate and related structures demonstrated high antioxidant activity. The optimal concentration for additive effectiveness was determined, and thermal analyses were conducted to study their stability (Habib, Hassan & El‐Mekabaty, 2014).

Antimicrobial Applications

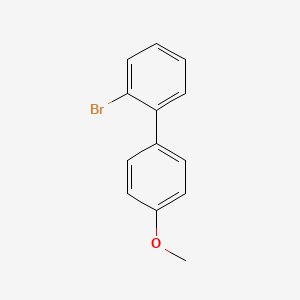

Derivatives of 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate were synthesized and evaluated for their antimicrobial properties. Chemoselectivity in synthesis allowed for the creation of various sulfonate derivatives. Certain derivatives, particularly those combined with biphenyl-4-sulfonate and 2-hydroxy-5-nitrobenzenesulfonate, exhibited potent antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Krishna, 2018).

Fluorescent pH-Probes

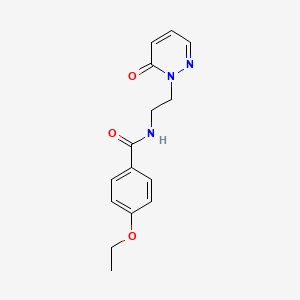

Certain derivatives of 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate have been investigated as fluorescent pH-probes. The photoluminescence properties of these compounds, particularly when protonated, show potential for application in pH sensing. The shift in emission upon protonation of certain non-halogenated derivatives indicates their usefulness in monitoring pH changes in various environments (Kappaun et al., 2006).

Antioxidant Activity of Marine Red Algae

Compounds related to 5,7-Dibromoquinolin-8-yl 4-butoxy-3-methylbenzene-1-sulfonate, specifically bromophenols isolated from the marine red alga Rhodomela confervoides, have shown significant antioxidant activities. These activities are comparable or stronger than those of positive controls like butylated hydroxytoluene and ascorbic acid, indicating the potential of these compounds in preventing oxidative deterioration in food and other products (Li et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 4-butoxy-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Br2NO4S/c1-3-4-10-26-18-8-7-14(11-13(18)2)28(24,25)27-20-17(22)12-16(21)15-6-5-9-23-19(15)20/h5-9,11-12H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJDPJOSCSZIDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Br2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)

![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2482501.png)

![6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B2482503.png)

![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)